molecular formula C11H4ClF4NO2 B12888599 Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- CAS No. 653570-04-8

Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-

Cat. No.: B12888599
CAS No.: 653570-04-8
M. Wt: 293.60 g/mol
InChI Key: PLLATXBPOPPFIO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to a benzaldehyde ring, along with an isoxazole moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde typically involves multi-step reactions. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with 5-(trifluoromethyl)isoxazole under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzoic acid.

    Reduction: Formation of 2-chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Uniqueness

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde is unique due to the presence of the isoxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

Benzaldehyde derivatives, particularly those with halogen and trifluoromethyl substituents, have garnered attention for their diverse biological activities. This article focuses on the compound Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- (CAS No. 653570-04-8), examining its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula: C11H4ClF4N2O2
  • Molecular Weight: 293.602 g/mol
  • Structure: The compound features a benzaldehyde moiety substituted with chlorine, fluorine, and a trifluoromethyl isoxazole group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Properties
    • Research indicates that benzaldehyde derivatives exhibit significant antibacterial activity against various bacterial strains. Specifically, studies have shown that compounds similar to benzaldehyde can reduce the minimum inhibitory concentration (MIC) of standard antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and other pathogens .
    • Benzaldehyde's mechanism involves disrupting bacterial cell membranes, enhancing antibiotic penetration, and potentially modulating bacterial efflux pumps .
  • Toxicity Studies
    • Toxicological assessments reveal that benzaldehyde can exhibit toxic effects on non-target organisms such as Drosophila melanogaster (fruit flies). This toxicity is attributed to its ability to interfere with cellular functions and membrane integrity .
    • In specific studies, concentrations as low as 64 μg/mL were effective in demonstrating toxicity, indicating the compound's potential as both an antibacterial agent and an insecticide .
  • Potential for Drug Development
    • The unique structural features of benzaldehyde derivatives suggest their utility in medicinal chemistry. The presence of halogens and trifluoromethyl groups enhances lipophilicity and metabolic stability, making these compounds attractive candidates for further development as pharmaceuticals .

Case Study 1: Antibacterial Modulation

A study evaluated the modulation of antibiotic activity by benzaldehyde in combination with fluoroquinolones. The results showed:

  • Norfloxacin MIC Reduction: From 256 μg/mL to 128 μg/mL when combined with benzaldehyde.
  • Ciprofloxacin MIC Reduction: From 64 μg/mL to 32 μg/mL in the presence of benzaldehyde.
    These findings suggest that benzaldehyde enhances the effectiveness of these antibiotics by altering bacterial membrane permeability .

Case Study 2: Toxicity Assessment

In another investigation focusing on insecticidal properties:

  • Benzaldehyde was tested against Drosophila melanogaster, revealing significant lethality at concentrations above 64 μg/mL.
  • The study highlighted the need for further exploration into the ecological impact of such compounds when used as insecticides .

Data Table: Biological Activity Summary

Activity TypeObserved EffectConcentration (μg/mL)
AntibacterialReduced MIC for Norfloxacin128
AntibacterialReduced MIC for Ciprofloxacin32
Toxicity to InsectsLethality in Drosophila melanogaster>64

Properties

CAS No.

653570-04-8

Molecular Formula

C11H4ClF4NO2

Molecular Weight

293.60 g/mol

IUPAC Name

2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzaldehyde

InChI

InChI=1S/C11H4ClF4NO2/c12-7-2-8(13)6(1-5(7)4-18)9-3-10(19-17-9)11(14,15)16/h1-4H

InChI Key

PLLATXBPOPPFIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C2=NOC(=C2)C(F)(F)F)F)Cl)C=O

Origin of Product

United States

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